molecular formula C15H17BrO3 B14808931 cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B14808931
M. Wt: 325.20 g/mol
InChI Key: WVEXAXHAJBDHPX-UHFFFAOYSA-N
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Description

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H17BrO3 and a molecular weight of 325.2 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and reaction times ranging from minutes to hours .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17BrO3

Molecular Weight

325.20 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17BrO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)

InChI Key

WVEXAXHAJBDHPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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